molecular formula C4H2F2N2O3 B13676220 4-(Difluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid

4-(Difluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid

Cat. No.: B13676220
M. Wt: 164.07 g/mol
InChI Key: KPIPMSGECJHLNB-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group and the oxadiazole ring imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the oxadiazole ring. One common method includes the reaction of appropriate precursors under controlled conditions to form the desired compound. For instance, difluoromethylation can be achieved using difluorocarbene reagents, which react with oxadiazole derivatives to introduce the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques to ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions can facilitate efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized oxadiazole derivatives, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

4-(Difluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxadiazole ring may also interact with biological pathways, modulating various biochemical processes .

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • Difluoromethyl pyridines
  • Difluoromethyl quinazolines

Comparison: 4-(Difluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid stands out due to its unique combination of the difluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds .

Properties

Molecular Formula

C4H2F2N2O3

Molecular Weight

164.07 g/mol

IUPAC Name

4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C4H2F2N2O3/c5-3(6)1-2(4(9)10)8-11-7-1/h3H,(H,9,10)

InChI Key

KPIPMSGECJHLNB-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1C(=O)O)C(F)F

Origin of Product

United States

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